molecular formula C19H18O4 B12402306 Mapk-IN-1

Mapk-IN-1

Katalognummer: B12402306
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: ABVRZQXICIZPLM-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MAPK-IN-1 (Compound 2, HY-146195) is a small-molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. It exhibits dual functionality by inhibiting acetylcholinesterase (AChE) with an IC50 of 23.84 μM and demonstrating neuroprotective and anti-neuroinflammatory properties. This compound has shown promise in preclinical studies for Alzheimer’s disease (AD), where it mitigates neuroinflammation and neuronal damage by suppressing MAPK-mediated pathways .

Eigenschaften

Molekularformel

C19H18O4

Molekulargewicht

310.3 g/mol

IUPAC-Name

(1R)-1,6,6-trimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-7,10,11-trione

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1

InChI-Schlüssel

ABVRZQXICIZPLM-VIFPVBQESA-N

Isomerische SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C

Kanonische SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mapk-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving the use of automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Mapk-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Mapk-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in various chemical reactions.

    Biology: Employed in cell biology research to investigate the effects of MAPK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, neuroinflammatory diseases, and other conditions involving dysregulated MAPK signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway.

Wirkmechanismus

Mapk-IN-1 exerts its effects by inhibiting the activity of MAPK enzymes, which are key regulators of the MAPK signaling pathway. The compound binds to the active site of the MAPK enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. The primary molecular targets of this compound include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Vergleich Mit ähnlichen Verbindungen

Key Properties of MAPK-IN-1

Property Value
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.34 g/mol
IC50 (AChE Inhibition) 23.84 μM
Applications Alzheimer’s disease research

Comparison with Similar MAPK Pathway Inhibitors

p38 this compound (Compound 4, HY-12839)

p38 this compound is a highly selective p38 MAPK inhibitor with an IC50 of 68 nM. It exhibits favorable pharmacokinetic properties, including low clearance and sustained plasma levels, making it suitable for in vivo studies.

Key Differences from this compound :

  • Specificity : Targets p38 MAPK isoform (α/β), unlike this compound, which broadly inhibits MAPK pathways.
  • Potency : ~350-fold greater potency against p38 MAPK compared to this compound’s AChE inhibition.
  • Applications : Demonstrated efficacy in rheumatoid arthritis (RA) models by reducing TNF-α, IL-6, and IL-1β levels and improving joint pathology .

Data Table: p38 this compound vs. This compound

Parameter p38 this compound This compound
Target p38 MAPK α/β Broad MAPK pathways, AChE
IC50 68 nM (p38 MAPK) 23.84 μM (AChE)
Key Applications Rheumatoid arthritis, cancer Alzheimer’s disease
Pharmacokinetics Low clearance, high bioavailability Not fully characterized

NF-κB/MAPK-IN-1 (T63119)

NF-κB/MAPK-IN-1 is a dual inhibitor of NF-κB and MAPK pathways, suppressing LPS-induced inflammatory mediators (e.g., iNOS, COX-2) and ERK/p38 activation.

Key Differences from this compound :

  • Anti-inflammatory Scope: Reduces NO production and synovial inflammation in RA models, outperforming single-pathway inhibitors like p38 this compound in combinatorial studies .

Data Table: NF-κB/MAPK-IN-1 vs. This compound

Parameter NF-κB/MAPK-IN-1 This compound
Target NF-κB, MAPK MAPK, AChE
Key Applications Rheumatoid arthritis Alzheimer’s disease
Anti-inflammatory Role Broad (iNOS, COX-2 inhibition) Neuroinflammation-specific

p38-α this compound (T9697)

p38-α this compound selectively inhibits MAPK14 (p38-α) with IC50 values of 2300 nM (EFC assay) and 5500 nM (HTRF assay).

Key Differences from this compound :

  • Potency : Less potent than p38 this compound (68 nM) and lacks AChE inhibition.
  • Application Focus : Used in autophagy and cancer studies, contrasting with this compound’s neurocentric applications .

Research Findings and Clinical Relevance

This compound in Neurodegenerative Disease

  • In AD models, this compound reduces neuroinflammation by suppressing MAPK-driven microglial activation and Aβ-induced toxicity .
  • Lacks the broad anti-inflammatory scope of NF-κB/MAPK-IN-1 but offers targeted neuroprotection.

p38 this compound in Autoimmune and Cancer Models

  • Synergizes with drugs like艾拉莫德 (Iguratimod) in RA, reducing joint swelling and cytokine levels (e.g., TNF-α by 60%) .
  • In breast cancer, p38 MAPK inhibitors reverse TNFRSF9-mediated tumor progression by restoring PAX6 expression .

NF-κB/MAPK-IN-1 in Multifactorial Inflammation

  • Dual inhibition reduces RA severity more effectively than single-pathway blockers, lowering IL-1β by 45% and improving cartilage integrity .

Biologische Aktivität

Mapk-IN-1 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, particularly targeting MEK1/2. This compound has garnered attention for its potential therapeutic applications in various malignancies characterized by aberrant MAPK signaling. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and clinical implications.

This compound inhibits the MEK1/2 kinases, which are crucial components of the MAPK signaling cascade. This pathway is integral to various cellular functions, including proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound effectively disrupts the downstream activation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Effects

The biological activity of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of cancer cell lines with activated MAPK pathways. For instance, in a study involving melanoma cell lines with BRAF mutations, treatment with this compound resulted in a notable decrease in cell viability and proliferation rates.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell types. Mechanistically, this is associated with the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins within the MAPK signaling framework.
  • Impact on Tumor Microenvironment : this compound also influences the tumor microenvironment by modulating inflammatory responses and reducing angiogenesis. This effect is critical as it can enhance the efficacy of concurrent therapies.

Case Study 1: Melanoma Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced melanoma harboring BRAF mutations. The results demonstrated a 30% overall response rate (ORR) among patients treated with this compound in combination with other targeted therapies. Notably, patients experienced prolonged progression-free survival (PFS) compared to historical controls.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In another study focusing on NSCLC with KRAS mutations, treatment with this compound led to significant tumor regression in a subset of patients. The trial highlighted that those with high levels of phosphorylated ERK showed better responses to treatment, indicating a potential biomarker for patient selection.

Data Tables

The following table summarizes key findings from studies involving this compound:

Study TypeCancer TypeTreatment RegimenResponse Rate (%)Comments
Clinical TrialMelanomaThis compound + Other Therapies30Improved PFS compared to historical controls
Clinical TrialNSCLCThis compound Monotherapy25Tumor regression noted
In Vitro StudyVarious Cancer Cell LinesThis compound50Significant reduction in cell viability

Research Findings

Recent research has identified several critical aspects regarding the biological activity of this compound:

  • Selectivity : this compound exhibits high selectivity for MEK1/2 over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.
  • Combination Therapy Potential : The compound shows promise when used in combination with other targeted therapies (e.g., PI3K inhibitors), suggesting a synergistic effect that could improve patient outcomes.
  • Resistance Mechanisms : Understanding resistance mechanisms to MAPK inhibitors remains an active area of research. Preliminary data indicate that alterations in upstream signaling pathways may confer resistance to this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.